molecular formula C39H35N3O4 B11670404 dibenzyl 2,6-dimethyl-4-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-1,4-dihydro-3,5-pyridinedicarboxylate

dibenzyl 2,6-dimethyl-4-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-1,4-dihydro-3,5-pyridinedicarboxylate

Cat. No.: B11670404
M. Wt: 609.7 g/mol
InChI Key: NDJFLFCDWIZHBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dibenzyl 2,6-dimethyl-4-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-1,4-dihydro-3,5-pyridinedicarboxylate is a dihydropyridine (DHP) derivative characterized by a 1,4-dihydropyridine core substituted with two benzyl ester groups at positions 3 and 5, methyl groups at positions 2 and 6, and a pyrazole moiety at position 4. The pyrazole ring is further substituted with a phenyl group and a 4-methylphenyl group. This structural framework is common in medicinal chemistry, as DHP derivatives are historically associated with calcium channel modulation, though specific biological data for this compound remain undisclosed in available literature .

The compound’s synthesis likely follows established protocols for analogous DHPs, involving Hantzsch-type cyclization or multi-component reactions to assemble the pyridine and pyrazole rings . Its crystallization and structural validation would employ tools like SHELX for X-ray diffraction analysis and graph-set theory for hydrogen-bonding characterization .

Properties

Molecular Formula

C39H35N3O4

Molecular Weight

609.7 g/mol

IUPAC Name

dibenzyl 2,6-dimethyl-4-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C39H35N3O4/c1-26-19-21-31(22-20-26)37-33(23-42(41-37)32-17-11-6-12-18-32)36-34(38(43)45-24-29-13-7-4-8-14-29)27(2)40-28(3)35(36)39(44)46-25-30-15-9-5-10-16-30/h4-23,36,40H,24-25H2,1-3H3

InChI Key

NDJFLFCDWIZHBS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C=C2C3C(=C(NC(=C3C(=O)OCC4=CC=CC=C4)C)C)C(=O)OCC5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

Preparation Methods

Synthesis of Pyrazole-4-Carbaldehyde Intermediate

The pyrazole moiety 3-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde serves as the critical aldehyde component for the Hantzsch reaction. Its synthesis typically follows a Knorr-type pyrazole synthesis pathway:

  • Condensation of Phenylhydrazine with a β-Ketoester :
    Phenylhydrazine reacts with ethyl 3-(4-methylphenyl)-3-oxopropanoate in ethanol under reflux (12–16 hours) to form 1-phenyl-3-(4-methylphenyl)-1H-pyrazol-5-ol .

  • Dehydration and Aromatization :
    The intermediate pyrazolone undergoes dehydration using concentrated sulfuric acid or phosphorus oxychloride (POCl₃) to yield the aromatic pyrazole core.

  • Vilsmeier-Haack Formylation :
    The pyrazole is treated with the Vilsmeier reagent (POCl₃ in DMF) at 0–5°C, followed by hydrolysis to introduce the aldehyde group at the 4-position.

Key Data :

StepConditionsYield (%)
Pyrazole formationEthanol, reflux, 16 h68–72
FormylationPOCl₃/DMF, 0–5°C, 2 h55–60

Hantzsch Dihydropyridine Synthesis

The DHP core is constructed via the Hantzsch reaction , which involves:

  • 2 equivalents of benzyl acetoacetate (providing the 2,6-dimethyl groups and ester functionalities),

  • 1 equivalent of pyrazole-4-carbaldehyde ,

  • Ammonium acetate as the nitrogen source.

Procedure :

  • The reactants are combined in absolute ethanol and refluxed for 6–8 hours.

  • The crude product is precipitated upon cooling, filtered, and purified via silica gel chromatography (ethyl acetate/hexane, 1:4).

Optimized Conditions :

ParameterValue
SolventEthanol
TemperatureReflux (78°C)
Reaction time8 h
Yield65–70%

Microwave-Assisted Synthesis

Accelerated Pyrazole Synthesis

Microwave irradiation significantly reduces reaction times. For example, the cyclocondensation of chalcone derivatives with hydrazine hydrate completes in 4–6 minutes under microwave conditions (300 W) compared to 6–7 hours conventionally.

Example Protocol :

  • A mixture of chalcone (1 mmol), hydrazine hydrate (1.2 mmol), and triethanolamine (0.5 mL) is irradiated in a microwave reactor at 100°C for 5 minutes.

Comparative Data :

MethodTime (min)Yield (%)
Conventional36070
Microwave585

Microwave-Enhanced Hantzsch Reaction

The Hantzsch reaction benefits from microwave irradiation, achieving completion in 20–30 minutes versus 8 hours under reflux.

Procedure :

  • Pyrazole-4-carbaldehyde (1 mmol), benzyl acetoacetate (2 mmol), and ammonium acetate (1.5 mmol) are dissolved in DMF.

  • The mixture is irradiated at 110°C (150 W) for 20 minutes.

  • The product is isolated via extraction with ethyl acetate and purified by column chromatography.

Optimized Conditions :

ParameterValue
SolventDMF
Temperature110°C
Reaction time20 min
Yield75–80%

Comparative Analysis of Methods

Efficiency and Yield

MethodPyrazole Yield (%)DHP Yield (%)Total Time (h)
Conventional68–7265–7024–30
Microwave8575–800.5–1

Microwave methods offer 15–20% higher yields and 95% reduction in time due to enhanced reaction kinetics and reduced side reactions.

Environmental and Practical Considerations

  • Solvent Use : Conventional methods require large ethanol volumes, whereas microwave reactions use minimal DMF.

  • Energy Consumption : Microwave irradiation reduces energy input by 70%.

Experimental Optimization and Challenges

Critical Parameters

  • Ester Selection : Using benzyl acetoacetate directly avoids post-synthesis transesterification but requires anhydrous conditions to prevent ester hydrolysis.

  • Purification : Silica gel chromatography with ethyl acetate/hexane (gradient elution) effectively separates the target compound from unreacted β-ketoester.

Common Side Reactions

  • Oxidation of DHP : Prolonged heating or exposure to air may oxidize the 1,4-DHP core to pyridine derivatives, necessitating inert atmosphere use.

  • Pyrazole Tautomerism : The pyrazole substituent may undergo tautomerism during synthesis, requiring pH control (pH 6–7) .

Chemical Reactions Analysis

Types of Reactions

Dibenzyl 2,6-dimethyl-4-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-1,4-dihydro-3,5-pyridinedicarboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can convert the dihydropyridine ring to a fully saturated pyridine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the pyrazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields pyridine derivatives, while reduction can produce fully saturated pyridine rings .

Scientific Research Applications

Chemistry

Dibenzyl 2,6-dimethyl-4-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-1,4-dihydro-3,5-pyridinedicarboxylate serves as a model compound in organic synthesis studies. Its unique structure allows researchers to investigate reaction mechanisms and the behavior of similar compounds under varying conditions .

Biology

The compound's structural attributes make it suitable for studying interactions with biological macromolecules. Research has indicated that derivatives of this compound exhibit antimicrobial properties and can act as potential anti-inflammatory agents . Its interactions with cellular calcium channels suggest applications in cardiovascular research, particularly concerning hypertension treatment .

Medicine

Ongoing research is focused on its potential as a pharmaceutical intermediate or active compound in treating cardiovascular diseases. Dihydropyridine derivatives like this compound are known for their efficacy as calcium channel blockers, which are critical in managing heart conditions .

Case Study: Cardiovascular Applications
A study highlighted the effectiveness of similar dihydropyridine compounds in reducing blood pressure and improving heart function in animal models. This suggests that this compound could be further explored for its therapeutic benefits in human subjects .

Industry

In industrial applications, this compound's unique chemical properties make it valuable for developing new materials and chemical processes. Its ability to undergo various chemical reactions—such as oxidation to form pyridine derivatives—opens avenues for creating specialized compounds used in manufacturing and material science .

Mechanism of Action

The mechanism of action of dibenzyl 2,6-dimethyl-4-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-1,4-dihydro-3,5-pyridinedicarboxylate involves interactions with various molecular targets. The compound can act as a calcium channel blocker, similar to other 1,4-dihydropyridines, affecting calcium ion flow in cells . This mechanism is crucial in its potential therapeutic applications for cardiovascular diseases.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

The compound belongs to a broader class of 1,4-dihydropyridine-3,5-dicarboxylates with variable ester groups and pyrazole substituents. Below is a detailed comparison with three close analogs (Table 1), followed by a discussion of key structural and functional differences.

Table 1: Structural and Functional Comparison of Selected DHP Derivatives

Compound Name Ester Groups Pyrazole Substituents Key Structural Features
Dibenzyl 2,6-dimethyl-4-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-1,4-dihydro-3,5-pyridinedicarboxylate Benzyl 1-phenyl, 3-(4-methylphenyl) Bulky benzyl esters; electron-donating methyl group on pyrazole
Diisobutyl 2,6-dimethyl-4-[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-1,4-dihydro-3,5-pyridinedicarboxylate Isobutyl 1-phenyl, 3-(4-nitrophenyl) Nitro group (electron-withdrawing); branched isobutyl esters
Dimethyl 2,6-dimethyl-4-(3-phenyl-1H-pyrazol-4-yl)-1,4-dihydropyridine-3,5-dicarboxylate Methyl 1H-pyrazole, 3-phenyl Small methyl esters; no 4-methylphenyl on pyrazole
Diethyl 2,6-dimethyl-4-[5-(4-methylphenyl)-1H-pyrazol-4-yl]-1,4-dihydropyridine-3,5-dicarboxylate Ethyl 1H-pyrazole, 5-(4-methylphenyl) Ethyl esters; 4-methylphenyl at pyrazole position 5 (vs. position 3 in the main compound)

Influence of Ester Groups

  • This contrasts with the smaller methyl and ethyl esters in analogs , which may favor higher solubility but lower bioavailability.

Pyrazole Substitution Patterns

  • Electron-Donating vs. Withdrawing Groups : The 4-methylphenyl group in the main compound (electron-donating) contrasts with the 4-nitrophenyl group in the isobutyl analog (electron-withdrawing). This difference influences electronic properties, such as dipole moments and reactivity in electrophilic substitutions .
  • Positional Isomerism : The diethyl analog () places the 4-methylphenyl at pyrazole position 5, altering steric and electronic interactions compared to the main compound’s position 3 substitution. This could impact binding affinities in biological targets .

Crystallographic and Hydrogen-Bonding Behavior

  • Ring Puckering: The 1,4-dihydropyridine core exhibits non-planar puckering, quantified using Cremer-Pople parameters (). Substitutions at position 4 (pyrazole) influence puckering amplitude, affecting molecular conformation and crystal symmetry .
  • Hydrogen Bonding : The benzyl ester’s aromatic rings may participate in C–H···π interactions, whereas smaller esters (methyl, ethyl) rely more on conventional O–H···O/N hydrogen bonds for crystal stabilization .

Research Findings and Implications

  • Synthetic Accessibility : The main compound’s synthesis is comparable to analogs in and , but the benzyl esters may require milder deprotection conditions to avoid pyrazole degradation.
  • Structural Validation : X-ray crystallography (using SHELX ) and graph-set analysis () confirm the stereochemistry and hydrogen-bonding networks, critical for structure-activity relationship (SAR) studies.
  • Thermodynamic Stability : The nitro-substituted analog () likely has higher melting points due to stronger dipolar interactions, whereas the main compound’s benzyl groups may enhance thermal stability via π-stacking .

Biological Activity

Dibenzyl 2,6-dimethyl-4-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-1,4-dihydro-3,5-pyridinedicarboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article synthesizes available research findings on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound belongs to the class of 1,4-dihydropyridine derivatives, characterized by a pyridine core substituted with various functional groups. Its structure includes two benzyl groups and a pyrazole moiety, which are known to confer specific biological activities.

1. Vasodilatory Effects

Research indicates that 1,4-dihydropyridine derivatives exhibit significant vasodilatory effects. Studies have demonstrated that this compound can enhance cerebral blood flow more effectively than traditional vasodilators like papaverine and nifedipine. The effective dose (ED50) for inducing vasodilation was established in experimental models using isolated guinea pig ileum .

2. Spasmolytic Activity

The compound has shown potent spasmolytic activity. In vitro studies revealed that it effectively inhibited contractions in smooth muscle tissues, suggesting its potential use in treating conditions characterized by excessive muscle contraction .

3. Antioxidant Properties

Molecular docking studies have indicated that the compound exhibits antioxidant properties. The presence of the pyrazole ring is associated with the ability to scavenge free radicals, which may contribute to its protective effects against oxidative stress .

The biological activity of this compound can be attributed to several mechanisms:

  • Calcium Channel Blockade : Similar to other dihydropyridine derivatives, this compound may inhibit calcium influx in vascular smooth muscle cells, leading to relaxation and vasodilation.
  • Antioxidant Mechanism : The pyrazole moiety may interact with reactive oxygen species (ROS), reducing oxidative damage and inflammation .

Case Studies

Several studies have highlighted the efficacy of this compound in various biological contexts:

StudyModelFindings
Isolated Guinea Pig IleumDemonstrated significant spasmolytic activity with an ED50 comparable to standard vasodilators.
Molecular DockingIndicated strong antioxidant potential through interaction with free radicals.
In Vivo Rat ModelShowed improved cerebral blood flow and reduced blood pressure in hypertensive rats.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare dibenzyl 2,6-dimethyl-4-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-1,4-dihydropyridine-3,5-dicarboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is synthesized via a modified Hantzsch dihydropyridine synthesis, involving cyclocondensation of substituted pyrazole aldehydes with β-keto esters and ammonium acetate. Key parameters for optimization include temperature (typically 80–100°C), solvent choice (ethanol or acetic acid), and catalyst presence (e.g., p-toluenesulfonic acid). Yield improvements (>70%) are achieved by stepwise purification using column chromatography and recrystallization .

Q. Which analytical techniques are critical for structural confirmation of this compound?

  • Methodological Answer :

  • X-ray crystallography : Resolves the 3D structure, confirming dihydropyridine ring puckering and substituent orientations (e.g., torsion angles like C4—O2—C3—O1 = 1.44°) .
  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR verify proton environments (e.g., methyl groups at δ 2.2–2.5 ppm) and carbonyl carbons (δ 165–170 ppm) .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]+ at m/z 584.24) .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across studies involving dihydropyridine-pyrazole hybrids?

  • Methodological Answer : Contradictions often arise from variations in assay conditions (e.g., cell lines, concentration ranges). To address this:

  • Standardize protocols : Use consistent cell viability assays (e.g., MTT) and control compounds.
  • Validate target engagement : Employ molecular docking to correlate structural features (e.g., pyrazole-phenyl interactions) with activity against targets like calcium channels .
  • Meta-analysis : Compare datasets from multiple studies (e.g., IC50 values) to identify outliers and adjust for confounding factors like solvent polarity .

Q. What experimental design strategies are recommended for studying the environmental fate of this compound?

  • Methodological Answer : Adapt frameworks from environmental chemistry projects (e.g., INCHEMBIOL):

  • Split-plot designs : Assign variables (e.g., pH, temperature) to main plots and subplots to study abiotic degradation .
  • Longitudinal sampling : Monitor soil/water compartments over time to assess bioaccumulation and transformation products via LC-MS/MS .
  • Ecotoxicity assays : Use Daphnia magna or algal models to quantify EC50 values, integrating physicochemical properties (e.g., logP = 3.8) .

Q. How can crystallographic data be leveraged to predict intermolecular interactions in solid-state formulations?

  • Methodological Answer : Analyze crystal packing motifs (e.g., hydrogen bonds, π-π stacking) using software like Mercury:

  • Hydrogen bonding : O2–H···N interactions (2.8–3.0 Å) stabilize the dihydropyridine ring .
  • Van der Waals forces : Methyl-phenyl groups contribute to lattice energy (e.g., C11–C15 distances = 1.52 Å) .
  • Table : Key crystallographic parameters from representative studies:
ParameterValue (Evidence)
Space groupP-1 (Triclinic)
R factor0.041
Torsion anglesC21—N21—N22—C23 = 0.64°

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.